N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group and linked via a methylene bridge to an acetamide moiety bearing a thiophen-2-yl substituent. Tetrazoles are nitrogen-rich aromatic rings often used as bioisosteres for carboxylic acids due to their similar acidity and metabolic stability . The 4-fluorophenyl group enhances lipophilicity and may improve pharmacokinetic properties, while the thiophene ring contributes π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c15-10-3-5-11(6-4-10)20-13(17-18-19-20)9-16-14(21)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSBGHLORZVASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst under reflux conditions.
Attachment of the Tetrazole to the Acetamide: The resulting 4-fluorophenyl tetrazole is then reacted with 2-bromoacetyl thiophene in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the tetrazole ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: Used as a probe to study the interaction of tetrazole-containing compounds with biological targets.
Chemical Biology: Employed in the development of new chemical tools for studying biological processes.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Tetrazole-Based Analogues
2-(1H-Tetrazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide (2o)
- Structure : Differs in the linker (ethyl vs. methyl) and absence of the 4-fluorophenyl group on the tetrazole.
- Properties : Lower steric hindrance due to the ethyl chain; reduced lipophilicity compared to the fluorophenyl-substituted target compound.
- Synthesis : Prepared via green chemistry (GP A/GP B) with 21–98% yields, contrasting with the target compound’s likely multi-step coupling approach.
- N-(Furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide (2n) Structure: Replaces thiophene with furan, altering electronic properties (oxygen vs. sulfur).
Triazole-Based Analogues
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3)
- Structure : Triazole core with sulfanyl linker and 4-fluorophenyl acetamide.
- Key Difference : Sulfur bridge vs. methylene linker in the target compound; triazole’s lower acidity compared to tetrazole may affect binding interactions.
N'-Substituted-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazides (5a-s)
Thiazole-Based Analogues
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Structure: Combines benzimidazole, triazole, and thiazole cores with a 4-fluorophenyl group.
Key Observations :
- The target compound’s fluorophenyl group likely enhances metabolic stability compared to non-fluorinated analogues.
- Triazole/thiazole hybrids (e.g., 9b) show validated docking activity, implying the target’s tetrazole-thiophene combination may offer unique binding profiles .
- Green synthesis methods (e.g., GP A/GP B) for tetrazoles contrast with traditional alkylation routes, affecting scalability and environmental impact.
Pharmacological Inferences
- Tetrazole as a Bioisostere : The tetrazole core may mimic carboxylate groups in enzyme active sites, similar to compounds in showing α-glucosidase inhibition .
- Thiophene’s Role : The thiophen-2-yl group’s electron-rich nature could enhance interactions with hydrophobic pockets in targets like kinases or GPCRs.
- Fluorophenyl Advantage : Improved blood-brain barrier penetration and oxidative stability compared to phenyl or methoxyphenyl substituents in analogues .
Biological Activity
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural components, including the tetrazole ring and thiophene moiety. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C13H12FN5OS
- Molecular Weight : 293.33 g/mol
- Structural Features :
- Tetrazole ring: Enhances binding affinity to biological targets.
- Thiophene ring: Contributes to the compound's electronic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole and thiophene groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. This interaction may lead to modulation of various signaling pathways, making it a candidate for therapeutic applications in diseases such as cancer and inflammation.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds with similar structures, indicating that tetrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : Compounds with tetrazole rings have been shown to inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7, MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Research on related tetrazole compounds has demonstrated promising antimicrobial properties. For example:
- Fungal Inhibition : Certain derivatives have shown antifungal activity against Candida albicans, indicating that modifications in the tetrazole structure can enhance efficacy against microbial pathogens .
Study 1: Anticancer Activity
In a study examining a related tetrazole derivative, researchers found that the compound induced apoptosis in breast cancer cells by activating oxidative stress pathways and inhibiting the Notch-AKT signaling pathway. The IC50 values for these compounds were determined to be in the low micromolar range, showcasing their potency against cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antifungal properties of tetrazole derivatives revealed that specific substitutions led to enhanced activity against fungal strains. The study utilized checkerboard assays to assess synergy with established antifungal agents, demonstrating that certain derivatives could potentiate the effects of conventional treatments .
Data Tables
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 1.06 | Apoptosis induction via oxidative stress |
| MDA-MB-231 | 0.80 | Cell cycle arrest (G2/M phase) | |
| Antifungal | Candida albicans | Varies | Inhibition of fungal growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
